Azido-PEG7-CH2COOH is classified as a click chemistry reagent and a polyethylene glycol-based linker. It is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its ability to form stable linkages through copper-catalyzed azide-alkyne cycloaddition reactions. The compound is commercially available from various suppliers, including Biopharma PEG and MedChemExpress, with a reported purity of ≥95% and a molecular weight of 467.51 g/mol .
The synthesis of Azido-PEG7-CH2COOH typically involves several key steps:
The synthesis parameters may vary based on the specific methods employed, but generally involve controlling temperature, reaction time, and concentrations to optimize yield and purity .
The molecular structure of Azido-PEG7-CH2COOH can be described as follows:
The presence of these functional groups allows for significant reactivity, particularly in click chemistry applications where the azide can react with alkynes to form stable triazole linkages .
Azido-PEG7-CH2COOH participates in several important chemical reactions:
The mechanism of action for Azido-PEG7-CH2COOH primarily revolves around its use in bioconjugation:
This dual functionality enables Azido-PEG7-CH2COOH to serve as an effective tool in developing complex biomolecular architectures .
Azido-PEG7-CH2COOH has diverse applications in scientific research and development:
Polyethylene glycol (PEG) serves as a cornerstone polymer in pharmaceutical engineering due to its unique ability to enhance the pharmacokinetic and physicochemical properties of therapeutic agents. The hydrophilic nature of PEG imparts water solubility to conjugated molecules, while its flexible chain structure reduces immunogenicity and prolongs systemic circulation by shielding compounds from renal clearance and enzymatic degradation. Azido-PEG7-CH2COOH incorporates a heptaethylene glycol (7-unit) spacer, which optimizes both solubility and molecular spacing for biological interactions [1].
The extended PEG7 chain in this linker is strategically designed to mitigate steric hindrance during bioconjugation. This property is critical when tethering large biomolecules (e.g., antibodies or proteins) to small-molecule payloads, ensuring that both entities retain their functional conformations post-conjugation. In drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticle formulations, the PEG7 spacer maintains spatial separation between functional domains, thereby enhancing binding efficiency and therapeutic efficacy. Furthermore, monodispersed PEG variants like Azido-PEG7-CH2COOH—unlike polydisperse PEGs—provide exact molecular weights and uniform behavior, which is indispensable for reproducible manufacturing and predictable in vivo performance [6].
Table 1: Key Physicochemical Properties of Azido-PEG7-CH2COOH
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₂₀H₃₈N₄O₁₁ (≥95% purity) | Biochempeg [1] |
Molecular Weight | 510.54 g/mol | Biochempeg [1] |
Alternative MW | 409.43 g/mol (structural variant) | MedChemExpress [2] [3] |
Reactive Groups | Azide (N₃), Carboxylic acid (COOH) | All sources |
Storage Conditions | -5°C, dry, dark environment | Biochempeg [1] |
The azide (N₃) group in Azido-PEG7-CH2COOH enables highly selective and efficient conjugation through bio-orthogonal "click chemistry" reactions, which proceed under mild physiological conditions without perturbing native biological processes. This functionality allows researchers to construct complex biomolecular assemblies with precision, a capability paramount for developing targeted therapies and diagnostic probes. The azide group undergoes two primary reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO or BCN) [2] [3].
CuAAC is renowned for its high selectivity and yield, forming stable 1,4-disubstituted triazole linkages ideal for creating antibody-drug conjugates (ADCs) or sensor surfaces. Meanwhile, SPAAC eliminates the need for cytotoxic copper catalysts, making it suitable for sensitive applications like live-cell labeling or in vivo imaging. The orthogonality of these reactions allows Azido-PEG7-CH2COOH to function in multi-step conjugation workflows. For instance, the azide may first react with a DBCO-modified antibody, followed by carbodiimide-mediated coupling of the carboxylic acid to a drug molecule. This sequential modularity streamlines the synthesis of heterofunctional constructs such as PROTACs or multi-ligand nanoparticles [4] [8].
Beyond click chemistry, the azide group serves as a protected amine precursor. Reduction via Staudinger reaction or catalytic hydrogenation converts it to a primary amine (-NH₂), further expanding its utility in forming amide bonds or Schiff bases. This versatility positions Azido-PEG7-CH2COOH as a "universal handle" in bioconjugation, facilitating innovations in drug delivery, targeted degradation, and biosensing [7] [8].
PROteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that directs disease-causing proteins toward degradation via the ubiquitin-proteasome system. These heterobifunctional molecules consist of three elements: a target protein ligand, an E3 ubiquitin ligase recruiter, and a linker that optimally spaces these moieties. Azido-PEG7-CH2COOH has emerged as an innovative linker in PROTAC design due to its dual functionality and optimized PEG7 spacer [2] [9].
The linker’s azide group enables click-compatible conjugation to alkyne-modified E3 ligase ligands (e.g., thalidomide for cereblon or von Hippel-Lindau ligands), while its carboxylic acid permits carbodiimide-mediated coupling to amine-bearing target protein ligands. The 7-unit PEG chain plays a multifaceted role:
Figure 1: PROTAC Mechanism Enabled by Azido-PEG7-CH2COOH
Target Protein Ligand ─ PEG7 Spacer ─ E3 Ligase Ligand (e.g., kinase binder) │ (e.g., thalidomide) N₃ (Click Chemistry Handle)
Recent studies highlight that PEG7-length linkers balance degradation efficiency and physicochemical properties. Shorter chains (e.g., PEG3) may impede ternary complex formation due to rigidity, while longer chains (e.g., PEG12) introduce excessive entropy, reducing binding affinity. Azido-PEG7-CH2COOH’s 31.5 Å spacer length optimally facilitates ubiquitin transfer, as evidenced by its use in preclinical PROTACs targeting oncoproteins like BRD4 or EGFR [10]. Beyond PROTACs, this linker architecture is adaptable to other degraders, including LYTACs (lysosome-targeting chimeras) and molecular glues, underscoring its transformative role in the "degrader" therapeutic landscape.
Table 2: Key Applications of Azido-PEG7-CH2COOH in Biomedical Research
Application Domain | Function of Azido-PEG7-CH2COOH | Reference |
---|---|---|
PROTAC Synthesis | Spacer/linker for ternary complex formation | MedChemExpress [2] [3] |
Antibody-Drug Conjugates | Solubilizing linker for payload attachment | Biochempeg [1] |
Nanoparticle Functionalization | Surface modifier for targeted delivery | BOC Sciences [4] |
Live-Cell Imaging | Bio-orthogonal probe attachment via CuAAC/SPAAC | BroadPharm [8] |
Surface Coatings | PEGylation agent for biocompatible materials | PrecisePEG [7] |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5